molecular formula C24H25Cl2N3O4S B2519496 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1217120-30-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2519496
CAS No.: 1217120-30-3
M. Wt: 522.44
InChI Key: FUYCWYVSXPZTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a chromene moiety, and a diethylaminoethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and diethylaminoethyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide
  • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide sulfate

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride stands out due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S.ClH/c1-4-27(5-2)12-13-28(24-26-20-19(31-3)11-10-17(25)21(20)33-24)22(29)16-14-15-8-6-7-9-18(15)32-23(16)30;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYCWYVSXPZTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.